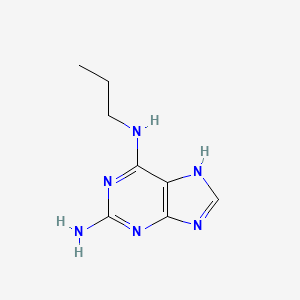

2-Amino-6-propylamino-9H-purine

Description

Overview of Purine (B94841) Heterocycles and their Biological Significance

Purines are fundamental heterocyclic aromatic organic compounds, composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. chemeurope.comwikipedia.org This core structure is the building block for some of the most vital molecules in all living organisms. vaia.com The most well-known purines are adenine (B156593) and guanine (B1146940), two of the four nitrogenous bases that constitute the genetic information encoded in DNA and RNA. chemeurope.comnumberanalytics.com Beyond their role in genetics, purines are integral to a multitude of cellular processes. numberanalytics.com They are key components of energy currency molecules like adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), which power countless biochemical reactions. chemeurope.comnumberanalytics.com Furthermore, purine derivatives such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) act as crucial second messengers in signal transduction pathways, relaying information within cells. numberanalytics.com They can also function as neurotransmitters, interacting with specific purinergic receptors. chemeurope.com The ubiquitous and critical nature of purines in biological systems makes them a focal point of scientific investigation. numberanalytics.com

The Role of Substituted Purines as Bioactive Agents in Medicinal Chemistry

The inherent biological importance of the purine scaffold has made it a "privileged structure" in medicinal chemistry. researchgate.net By modifying the core purine structure with various substituents, chemists can create a vast library of purine analogues with diverse pharmacological properties. researchgate.netgoogle.com These modifications can dramatically alter the molecule's interaction with biological targets, leading to the development of potent and selective therapeutic agents. google.comnih.gov Substituted purines have been successfully developed into drugs with a wide range of applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory therapies. rsc.orgresearchgate.netresearchgate.net For instance, 6-mercaptopurine (B1684380) and its derivatives are utilized in the treatment of cancer and inflammatory conditions. researchgate.net The ability to systematically alter the substituents on the purine ring allows for the fine-tuning of a compound's activity, selectivity, and pharmacokinetic properties, making substituted purines a cornerstone of modern drug discovery. google.com

Specific Focus on 2-Amino-6-propylamino-9H-purine as a Research Target

Within the extensive family of substituted purines, this compound emerges as a compound of significant research interest. Its structure features an amino group at the 2-position and a propylamino group at the 6-position of the purine ring. This specific substitution pattern places it in a class of N6-substituted 2-aminopurine (B61359) derivatives that have been investigated for their biological activities. nih.gov While extensive research on this exact molecule is not as widespread as for some other purine analogues, its structural similarity to other bioactive compounds suggests its potential as a research target. For example, the synthesis of the closely related compound, 2-Amino-6-methylpropylamino-9H-purine, has been described, indicating the chemical feasibility of synthesizing a range of N6-alkylamino-2-aminopurines. prepchem.com The investigation of such compounds is often driven by the desire to explore the structure-activity relationships of purine analogues, aiming to identify novel compounds with enhanced or specific biological effects. nih.govnih.gov

Historical Context of Purine Derivative Synthesis and Bio-evaluation

The journey of purine chemistry began in the late 18th and 19th centuries with the isolation of uric acid and xanthine (B1682287) from natural sources. britannica.com A pivotal moment came in the 1890s when Emil Fischer successfully synthesized purine itself and several of its derivatives from uric acid, laying the groundwork for the systematic study of this class of compounds. britannica.com The elucidation of the structure of DNA in the mid-20th century further fueled interest in purines, leading to the synthesis and biological evaluation of a vast number of analogues. chemeurope.com Early research focused on creating antimetabolites that could interfere with nucleic acid synthesis, a strategy that proved successful in cancer chemotherapy. medchemexpress.com Over the decades, synthetic methodologies have become increasingly sophisticated, allowing for the precise and diverse modification of the purine core. rsc.orgresearchgate.net This has enabled the exploration of a wide chemical space and the discovery of purine derivatives with a broad spectrum of biological activities, targeting enzymes, receptors, and other cellular components. researchgate.netnih.gov The continuous evolution of synthetic techniques and biological screening methods ensures that the exploration of purine derivatives remains a vibrant and promising area of medicinal chemistry research. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C8H12N6 |

|---|---|

Molecular Weight |

192.22 g/mol |

IUPAC Name |

6-N-propyl-7H-purine-2,6-diamine |

InChI |

InChI=1S/C8H12N6/c1-2-3-10-6-5-7(12-4-11-5)14-8(9)13-6/h4H,2-3H2,1H3,(H4,9,10,11,12,13,14) |

InChI Key |

AOXHQKGOOSWBRT-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=NC(=NC2=C1NC=N2)N |

Origin of Product |

United States |

Structure Activity Relationship Sar and Structural Modifications of 2 Amino 6 Propylamino 9h Purine Analogues

The pharmacological profile of purine (B94841) derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. Research into analogues of 2-Amino-6-propylamino-9H-purine has illuminated key structural requirements for various biological activities, from anticancer to cardiotonic effects.

Positional Significance of Substituents on the Purine Ring System

The purine scaffold offers multiple positions for substitution, with the N6, C2, N7, and N9 positions being particularly significant in modulating the interaction of these compounds with biological targets.

The substituent at the N6 position is a primary determinant of the biological activity of 2-aminopurine (B61359) analogues. The size, nature, and linkage of this group can drastically alter potency and selectivity.

For instance, in the pursuit of selective positive inotropes, a series of 6-substituted purine derivatives were evaluated. It was discovered that thioether-linked derivatives at the C6 position were superior to their oxygen and nitrogen isosteres. Specifically, the substitution of electron-withdrawing groups on a benzhydryl moiety attached via a thioether linkage at C6 increased potency for inotropic activity.

In the context of anticancer activity, various N6-modifications have been explored. A library of N6-hydroxy-, methoxy-, and amino-adenosine analogues was screened for anti-malarial properties, revealing that specific N6-amino substitutions resulted in compounds with low micromolar anti-plasmodial activity and high selectivity indices. Studies on N-(purin-6-yl)amino acids have shown that the length of a linker connecting the purine to another molecular fragment is crucial for cytotoxic activity against tumor cell lines. Furthermore, a study of 6-modified purine riboside analogues identified certain 6-O-alkyl compounds as activators of the human Stimulator of Interferon Genes (hSTING), a key protein in the innate immune system.

| N6-Substituent Type | Linkage | Observed Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| Benzhydryl (with electron-withdrawing groups) | Thioether | Positive Inotropic | Thioether linkage and electron-withdrawing groups enhance potency. | |

| Amino-N6-methyladenosine | Amino | Anti-malarial | 2-amino-N6-amino-N6-methyladenosine showed a high selectivity index of 5008. | |

| omega-(purin-6-yl)aminoalkanoyl derivatives | Amide | Cytotoxic (Anticancer) | The length of the linker between the purine and a difluorobenzoxazine fragment is critical for activity. | |

| Alkyl | Ether (O-alkyl) | hSTING Activation | Some 6-O-alkyl nucleoside analogues activate the innate immune response without cytotoxicity. |

The amino group at the C2 position is a critical element for the molecular recognition of purine analogues by various biological targets, including enzymes and DNA. Its presence is often essential for activity and can significantly influence the binding mode and potency of the compound.

In studies aimed at depleting the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), a 2-aminopurine derivative was found to be a necessary structural feature for efficient activity. The C2-amino group is also a key recognition element for the binding of small molecules to DNA. Its presence or absence can radically alter the preferred binding sites of antibiotics on DNA, demonstrating its importance in guiding molecular interactions.

However, the influence of the C2-amino group is context-dependent. In some chemical reactions, such as certain Ru-catalyzed C-H arylations or Rh-catalyzed amidations of purine nucleosides, the presence of a free amino group at the C2 position can inhibit the reaction's efficiency. Conversely, in adenosine (B11128) receptor ligands, substitution at the C2 position can increase potency and, in some cases, induce selectivity. For example, modifying a ligand with a cyano group at C2 can switch its function from an agonist to an antagonist depending on the other substitutions on the purine ring. This highlights the C2 position as a key site for modulating the pharmacological profile of purine derivatives. 2-Aminopurine itself is a fluorescent analogue of adenine (B156593) and guanine (B1146940) and can pair with both thymine (B56734) and cytosine, an activity that underlies its use as a mutagen.

The nitrogen atoms at positions 7 and 9 of the purine ring are common sites for substitution, typically with alkyl or glycosyl groups. The specific location of this substitution (N7 vs. N9) is a critical determinant of biological activity, as it significantly affects the molecule's shape and hydrogen bonding capabilities.

Direct alkylation of purines often results in a mixture of N7 and N9 isomers, with the N9 regioisomer typically being the thermodynamically more stable and predominant product. However, specific synthetic methods have been developed to achieve regioselective substitution at the N7 position, which is a less explored but biologically significant area of purine chemistry.

The biological importance of this regiochemistry is starkly illustrated in the case of O6-benzylguanine derivatives designed to deplete AGT. Substitution at the N9 position preserves the desired activity, while substitution at the N7 position leads to a complete loss of activity. This indicates a strict spatial requirement within the enzyme's active site that accommodates N9-substituted analogues but not their N7 counterparts.

In the context of protein kinase inhibition, the substitution pattern at N7 and N9 is also crucial. The inhibitory activity against Epidermal Growth Factor Receptor (EGF-R) and Vascular Endothelial Growth Factor Receptor (VEGF-R) was found to be dependent on the regio-substitution of the purine core. A study showed that an N9-substituted derivative could inhibit multiple kinases, while the corresponding N7 isomer was highly specific for VEGF-R2. N7-substituted purines have also demonstrated interesting cytotoxic, antiviral, and anticancer activities. For example, some N7-substituted adenines have shown antiviral and anticancer properties.

The stability of these isomers can also differ; N7-tert-butyl substituted purines are stable under basic conditions but can be unstable in the presence of acids, whereas the N9 isomers are generally more stable. This differential stability is an important consideration in the design and application of these compounds.

| Target/Activity | N9-Substitution Effect | N7-Substitution Effect | Key Finding | Reference |

|---|---|---|---|---|

| O6-alkylguanine-DNA alkyltransferase (AGT) Depletion | Activity preserved | Complete loss of activity | Strict steric requirement at the active site favors N9 isomers. | |

| EGF-R / VEGF-R Inhibition | Inhibits EGF-R, VEGF-R, MNK1, IRR | Specific for VEGF-R2 | Regio-isomerism dictates kinase selectivity. | |

| General Biological Activity | Thermodynamically favored, more common | Less widespread, but associated with cytotoxic, antiviral, and anticancer activities | N7-substituted purines represent a less explored but promising chemical space. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Purine Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. These mathematical models are invaluable tools in rational drug design, allowing for the prediction of activity for novel compounds and providing insights into the structural requirements for potency and selectivity. Various QSAR methodologies have been successfully applied to purine research to understand their interactions with targets like protein kinases, receptors, and enzymes.

QSAR models are built by first calculating a set of numerical values, known as molecular descriptors, for each compound in a dataset. These descriptors can range from simple (0D/1D), like molecular weight and logP, to more complex 2D descriptors (e.g., connectivity indices) and 3D descriptors (e.g., van der Waals volume). Statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are then used to build an equation that relates these descriptors to the observed biological activity (e.g., IC₅₀, Kᵢ).

Several types of QSAR studies have been conducted on purine analogues:

2D-QSAR: These studies use descriptors derived from the 2D representation of the molecule. For example, a 2D-QSAR analysis of substituted purine analogues as c-Src tyrosine kinase inhibitors identified that descriptors related to the count of methyl groups, hydrogen bond donors, and chlorine atoms correlated with inhibitory activity.

3D-QSAR: These methods consider the 3D structure of the molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common 3D-QSAR techniques. They generate 3D grid-based fields around aligned molecules to represent their steric, electrostatic, and other properties. These models have been used to design new purine-based inhibitors for targets like Bcr-Abl kinase and EGFR. The resulting contour maps from these analyses highlight regions where modifications to the molecule would likely increase or decrease activity, thus guiding the design of more potent compounds.

Other QSAR Approaches: More advanced methods, such as Markov model-based QSAR, have been used for the rational selection of anticancer compounds from structurally diverse datasets that include purine derivatives.

The ultimate goal of these QSAR studies is to develop statistically robust and predictive models that can be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity, thereby accelerating the drug discovery process.

| QSAR Method | Biological Target | Key Finding/Application | Reference |

|---|---|---|---|

| 2D-QSAR (PLS) | c-Src tyrosine kinase | Identified key molecular descriptors (SsCH3E-index, H-Donor Count) for inhibitory activity. | |

| 3D-QSAR (CoMFA/CoMSIA) | Bcr-Abl kinase | Guided the design and synthesis of novel, potent purine inhibitors for chronic myeloid leukemia. | |

| 3D-QSAR | EGFR kinase | Constructed a model to predict activity and understand structural requirements for EGFR inhibition. | |

| Markov Model QSAR | Anticancer Activity | Developed a model to discriminate between anticancer and non-anticancer compounds to guide the design of new purine carbanucleosides. | |

| General QSAR | Purine Nucleoside Phosphorylase | Created predictive models linking structure to inhibition constants (Ki, IC50) for a diverse set of inhibitors. |

Conformational Analysis and Tautomerism in Relation to Biological Recognition

The biological function of a purine analogue is not solely determined by its static structure but is also profoundly influenced by its dynamic properties, including its conformational flexibility and the potential to exist in different tautomeric forms.

Tautomerism: Purines are heterocyclic compounds that can exist as several structural isomers, known as tautomers, which differ in the position of a proton and the location of double bonds. For the purine core, the N7-H and N9-H tautomers are the most common and have been studied extensively. In the gas phase, the N9-H tautomer is generally more stable, but this preference can shift depending on the chemical environment and the nature of substituents. For example, the presence of an amino group in adenine enhances the effect of other substituents on the electronic structure compared to purine itself.

The specific tautomeric form of a purine can be critical for biological recognition. While the canonical forms are most prevalent, rare tautomers have been implicated in various biological processes. For instance, structural studies have shown that the purine riboswitch, an RNA element that regulates gene expression, preferentially binds the minor 2-enol tautomer of xanthine (B1682287), a purine metabolite. This demonstrates that biological receptors can selectively recognize and bind less stable tautomeric forms, a principle that has significant implications for drug design. The tautomeric equilibria of some mutagenic purine analogues are highly dependent on the solvent, which affects their base-pairing properties and biological consequences.

Conformational Analysis: This involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For purine analogues, especially nucleosides, the conformation of the substituent at the C6 or N9 position is crucial. 2-Aminopurine (2AP) is a widely used fluorescent probe for studying the conformation and dynamics of DNA and its complexes with enzymes. Studies have shown that 2AP can substitute for adenosine in a DNA duplex without significantly altering the standard B-type conformation, making it a reliable reporter of local structure. Time-resolved fluorescence measurements of 2AP can provide detailed insights into conformational changes, such as base flipping by DNA enzymes, that are critical for their function. The ability of a purine analogue to adopt a specific low-energy conformation that is complementary to a receptor's binding site is a key factor in determining its affinity and biological activity.

Rational Design Principles for Purine Analogue Optimization

The rational design of purine analogues aims to systematically modify the purine scaffold to enhance desired pharmacological properties, such as potency and selectivity, while minimizing off-target effects. This process is guided by the principles derived from Structure-Activity Relationship (SAR) studies, computational modeling, and an understanding of the target's structure and mechanism.

Key principles for the optimization of purine analogues include:

Targeted Substitutions Based on SAR: As detailed in section 3.1, SAR data provides a roadmap for optimization. For example, knowing that a thioether linkage at C6 and electron-withdrawing groups on the N6-substituent enhance inotropic activity allows for focused chemical synthesis. Similarly, understanding that N9 substitution is tolerated while N7 substitution abolishes activity for AGT inhibitors directs synthetic efforts exclusively toward N9 analogues.

Leveraging Computational and QSAR Models: QSAR models, particularly 3D-QSAR, provide powerful predictive tools. By generating models from a known set of active and inactive compounds, researchers can create contour maps that visualize favorable and unfavorable regions for steric bulk, positive charge, or hydrophobicity. This information is then used to design new molecules with a higher probability of success in silico before committing to resource-intensive chemical synthesis.

Exploiting Regio- and Stereochemistry: The precise 3D arrangement of atoms is critical. The differential kinase selectivity of N7 versus N9 substituted purines highlights the importance of controlling regiochemistry to achieve target specificity. Optimization efforts must therefore employ synthetic strategies that provide precise control over the position of substituents.

Structure-Based Design: When the 3D structure of the biological target is known, molecular docking can be used to predict how a designed analogue will bind. This allows for the design of compounds that make optimal hydrogen bonding, hydrophobic, and electrostatic interactions with the target's active site, leading to higher affinity and selectivity. The design of new Bcr-Abl inhibitors has been successfully guided by such approaches.

By integrating these principles, researchers can move beyond serendipitous discovery and systematically engineer purine analogues with optimized therapeutic potential.

Mechanisms of Biological Activity and Molecular Interactions of 2 Amino 6 Propylamino 9h Purine

Interaction with Purine (B94841) Metabolic Enzymes and Pathways

The structural design of 2-Amino-6-propylamino-9H-purine, featuring a purine core with amino and propylamino substitutions, positions it to interact with enzymes involved in purine metabolism. evitachem.com These interactions can lead to the modulation of enzymatic activity and disruptions in the synthesis and breakdown of nucleotides. columbia.eduutah.edu

Derivatives of this compound have been investigated for their potential to act as inhibitors of key enzymes. evitachem.com Research indicates that certain purine derivatives can function as ATP competitive inhibitors or as modulators of enzyme activity involved in DNA replication and repair processes. evitachem.com The specific mechanism of inhibition often depends on the structural modifications of the purine analog. evitachem.com For instance, some purine derivatives have shown the ability to inhibit DNA polymerase alpha, a critical enzyme in DNA replication. nih.gov The potency of this inhibition can be influenced by substitutions at various positions on the purine ring and the attached sugar moiety in their nucleoside forms. nih.gov

The regulation of purine biosynthesis is a tightly controlled process. The enzyme glutamine phosphoribosylpyrophosphate amidotransferase (PPAT), which catalyzes the first committed step in de novo purine synthesis, is subject to feedback inhibition by downstream purine nucleotides. libretexts.org Purine analogs can potentially interfere with this regulatory mechanism.

By interacting with metabolic enzymes, this compound and its derivatives can significantly impact the delicate balance of nucleotide synthesis and degradation. The de novo synthesis of purine nucleotides is an energy-intensive process that is upregulated to meet high cellular demand. nih.govnih.gov This pathway begins with phosphoribosyl pyrophosphate (PRPP) and culminates in the formation of inosine (B1671953) monophosphate (IMP), which then serves as a precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). columbia.eduutah.edulibretexts.org

The introduction of purine analogs can disrupt this pathway. For example, starvation for essential amino acids, which are required for de novo purine synthesis, leads to a significant decrease in this process. nih.gov Similarly, purine antimetabolites can inhibit the de novo pathway, forcing cells to rely more on salvage pathways. nih.gov These salvage pathways recycle pre-existing purine bases by converting them back into nucleotides, a process catalyzed by enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT). utah.edulibretexts.org

The degradation of purine nucleotides is also a critical process, leading to the formation of uric acid in humans. nih.govyoutube.com This pathway involves several key enzymes, including adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP). columbia.edu Purine analogs can potentially interfere with these degradative enzymes as well, altering the levels of various purine metabolites.

The fate of this compound within the cell can involve its interaction with several key enzymes of purine metabolism.

Adenosine Deaminase (ADA): This enzyme catalyzes the conversion of adenosine and deoxyadenosine (B7792050) to inosine and deoxyinosine, respectively. columbia.edu Some purine analogs can be substrates for or inhibitors of ADA.

Guanase: This enzyme is responsible for the deamination of guanine (B1146940) to xanthine (B1682287). utah.edu

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase): A crucial enzyme in the purine salvage pathway, HGPRTase converts hypoxanthine (B114508) and guanine into their respective mononucleotides, IMP and GMP. utah.eduyoutube.com Purine analogs can be substrates for this enzyme, leading to their conversion into active, and potentially toxic, nucleotide forms. nih.gov

Purine Nucleoside Phosphorylase (PNPase): This enzyme cleaves the glycosidic bond of purine nucleosides to release the free purine base and ribose-1-phosphate. columbia.edu Neither adenosine nor deoxyadenosine are substrates for PNP; they must first be converted to inosine by ADA. columbia.edu

The interaction of purine analogs with these enzymes is a key determinant of their biological activity.

Modulation of Nucleic Acid Synthesis and Function

As a purine analog, this compound has the potential to directly interfere with the synthesis and function of nucleic acids, DNA and RNA. evitachem.com This interference is a primary mechanism behind the biological effects of many purine derivatives. medchemexpress.commedchemexpress.cominvivochem.com

Research on related purine analogs has demonstrated their ability to inhibit the synthesis of both DNA and RNA. nih.gov For instance, derivatives of 2-(p-n-butylanilino)purines were found to inhibit the incorporation of [3H]thymidine into the DNA of HeLa cells. nih.gov These compounds also showed inhibitory effects on cellular RNA synthesis. nih.gov This inhibition of macromolecule synthesis is a hallmark of many purine antimetabolites and is a key contributor to their effects on cell proliferation. medchemexpress.commedchemexpress.cominvivochem.com Studies on human lymphoblasts have also shown that disruption of purine synthesis leads to decreased DNA and RNA synthesis. nih.gov

The mechanism of this inhibition can be multifaceted, including the depletion of essential nucleotide precursors or the direct inhibition of polymerases. nih.gov

Once converted to their nucleoside or nucleotide forms, purine analogs like this compound can act as antimetabolites. nih.govmedchemexpress.commedchemexpress.cominvivochem.com In this role, they can be mistakenly incorporated into growing DNA or RNA chains, leading to chain termination or the production of non-functional nucleic acids. Alternatively, the nucleotide analogs can inhibit enzymes that utilize the natural nucleotides as substrates, such as DNA and RNA polymerases. nih.gov

The effectiveness of a purine analog as an antimetabolite is often dependent on its conversion to the corresponding nucleoside triphosphate. nih.gov This intracellular phosphorylation is a critical activation step for many such compounds. The structural features of the analog, including the substituents on the purine ring and the nature of the sugar moiety, play a crucial role in its recognition by cellular enzymes and its ultimate biological activity. nih.govnih.gov

Specific Molecular Target Identification and Validation

The purine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with numerous protein families. For this compound and its analogs, key molecular targets include protein kinases, cell surface receptors, and enzymes involved in epigenetic regulation.

The 2,6-disubstituted purine core is a well-established framework for the development of kinase inhibitors, which function primarily by competing with adenosine triphosphate (ATP) for the enzyme's binding site. evitachem.com

Serine/Threonine Kinase Inhibition : Research has identified 6-alkoxypurines as ATP-competitive inhibitors of NIMA-related kinase 2 (Nek2) and cyclin-dependent kinase 2 (CDK2), both of which are crucial serine/threonine kinases involved in cell cycle regulation. nih.govnih.gov Overexpression of Nek2 is common in various cancers, and its inhibition can lead to tumor cell growth restriction and apoptosis. nih.govnih.gov Structure-activity relationship (SAR) studies on 2,6-substituted purines have shown that modifications to the 2-arylamino and 6-alkoxy groups can confer selectivity for Nek2 over CDK2. For instance, while some derivatives act as dual inhibitors, specific substitutions can achieve greater than 10-fold selectivity for Nek2. nih.govnih.gov

Checkpoint Kinase 1 (CHK1) Inhibition : A novel series of 2,6-disubstituted-9H-purine analogues were designed and synthesized as potent inhibitors of Checkpoint Kinase 1 (CHK1), another critical serine/threonine kinase in the DNA damage response pathway. nih.gov Certain compounds with the 9H-purine core displayed potent inhibition against CHK1, making them promising leads for further investigation as agents that can potentiate the effects of DNA-damaging cancer therapies. nih.gov

The inhibitory activity of selected purine derivatives against key kinases is summarized in the table below.

| Compound/Class | Target Kinase | Activity (IC₅₀) | Selectivity |

| 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide | Nek2 | 0.62 µM | >10-fold vs CDK2 |

| 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide | CDK2 | 7.0 µM | >10-fold vs CDK2 |

| (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine | Nek2 | 0.27 µM | Selective for Nek2 |

| (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine | CDK2 | 2.70 µM | Selective for Nek2 |

| 2,6-disubstituted-9H-purine analogues | CHK1 | Potent Inhibition | Acceptable selectivity |

The structural versatility of the purine ring also allows for its interaction with G-protein-coupled receptors (GPCRs), such as adenosine and histamine (B1213489) receptors.

Adenosine Receptors : Purine derivatives are widely studied as ligands for adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). nih.gov Simple 2,6-disubstituted purines have been developed as highly selective antagonists for the A₃ adenosine receptor. nih.gov Furthermore, investigations into 2-amino-6-(2-furanyl)-9H-purine derivatives have led to the identification of potent and selective A₂ₐ adenosine receptor antagonists. nih.gov The affinity and selectivity are highly dependent on the nature and position of substituents on the purine core. nih.gov

Histamine Receptors : Substituted purines have also been identified as high-affinity ligands for the histamine H₃ receptor (H₃R). nih.gov SAR studies revealed that substitutions at the N-9 position of the purine scaffold could yield derivatives with nanomolar affinity, in some cases exceeding that of the reference compound Pitolisant. nih.gov The interaction of these ligands with key amino acid residues within the receptor's transmembrane domains is thought to be responsible for their mechanism of action. nih.gov

Recent drug discovery efforts have explored the purine scaffold for its potential to inhibit histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. The development of drugs targeting HDACs is a promising avenue for cancer therapy. nih.govnih.gov

In a study focused on developing treatments for advanced prostate cancer, novel HDAC inhibitors were designed using purine "cap" groups. nih.gov These purine-based compounds demonstrated nanomolar inhibitory activity, particularly against HDAC6. Furthermore, some of these inhibitors exhibited promising anti-proliferative effects and favorable drug-like properties, such as solubility and cell permeability. nih.gov

Cellular and Subcellular Mechanisms of Action

By interacting with the molecular targets described above, this compound and related compounds trigger distinct cellular responses, including the disruption of the cell cycle, induction of programmed cell death, and interference with metabolic processes.

A primary mechanism by which purine-based kinase inhibitors exert their anti-proliferative effects is through the induction of cell cycle arrest and apoptosis. evitachem.com

G2/M Phase Arrest : Several studies have shown that 2,6-diamino-substituted purines can cause a significant arrest of cancer cells in the G2/M phase of the cell cycle. mdpi.comnih.gov For example, the 6-mercaptopurine (B1684380) derivative 6-[(1-naphthylmethyl)sulfanyl]-9H-purine was found to inhibit the proliferation of hepatocellular carcinoma (HepG2) cells by inducing G2/M phase arrest. This arrest was associated with reduced levels of cyclin-dependent kinase 4 (CDK4) and cyclins B1/D1. nih.gov

Induction of Apoptosis : Following cell cycle arrest, these purine compounds can trigger apoptosis, or programmed cell death. medchemexpress.com The induction of apoptosis by the aforementioned 6-[(1-naphthylmethyl)sulfanyl]-9H-purine was confirmed by TUNEL assay. nih.gov Mechanistically, this process was linked to the mitochondria-dependent pathway, as evidenced by a significant increase in the Bax/Bcl-2 ratio and the activation of initiator caspase-9 and executioner caspase-3. nih.gov Similarly, other chemotherapeutic agents have been shown to induce apoptosis via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases-8 and -9. mdpi.com

As a purine analog, this compound is expected to interfere with nucleic acid metabolism. evitachem.com

Cellular Metabolism : Purine analogs can be mistakenly incorporated during the synthesis of DNA and RNA or can inhibit enzymes crucial for these pathways, leading to altered cellular functions. evitachem.commedchemexpress.com The metabolic activity of cells, and thus the anti-proliferative effect of a compound, can be quantified using assays like the MTT assay, which measures the metabolic conversion of a tetrazolium salt by viable cells. researchgate.net

Cellular Penetration : For a compound to exert its intracellular effects, it must first cross the cell membrane. Studies on purine-based inhibitors have shown that they can be designed to have favorable cell permeability. nih.gov For instance, representative purine-based HDAC inhibitors demonstrated good in vitro drug-like properties, including cellular permeability, which is essential for reaching their intracellular targets. nih.gov

No Publicly Available Research Data for this compound

Following a comprehensive search of publicly accessible scientific literature and databases, no specific research data was found for the chemical compound This compound corresponding to the requested article outline. The stringent requirement to focus solely on this specific molecule and exclude information on related purine analogues prevents the generation of an article based on the available information.

The search for experimental and research data was conducted across the following mandated topics:

Research Methodologies and Experimental Approaches in Studying Purine Analogue Biochemistry

Integrated Approaches in Drug Discovery for Purine (B94841) Analogues:There is no available literature detailing the medicinal chemistry, compound design, or the application of specific molecular and cellular biology techniques for the research of 2-Amino-6-propylamino-9H-purine. General synthesis routes for other substituted purines, such as 2-amino-6-chloropurine (B14584) or 2-amino-6-methoxy-9-(beta-D-arabinose glycosyl)-9H-purine, are documented but do not provide specific details for the propylamino derivative.

While the broader field of purine analogue research is extensive, with numerous studies on compounds like cladribine, fludarabine, and various other substituted purines, the specific data required to construct an article on this compound is not present in the public domain. Therefore, it is not possible to fulfill the request while adhering to the strict content inclusion and exclusion criteria.

Table of Compounds Mentioned

Biochemical and Pharmacological Screening Methodologies

The evaluation of purine analogues, such as this compound, is a multifaceted process involving a variety of biochemical and pharmacological screening methodologies. These techniques are designed to elucidate the mechanism of action, identify molecular targets, and determine the biological activity of these compounds. The screening process is crucial for the development of new therapeutic agents, including anticancer and antiviral drugs. rsc.orgnih.gov

Biochemical Screening

Biochemical screening methods focus on the interaction of purine analogues with specific molecular targets, primarily enzymes and cellular pathways involved in purine metabolism. These assays are fundamental in determining the compound's potential as an inhibitor or a substrate for key enzymes.

A primary step often involves investigating the compound's effect on enzymes crucial for purine nucleotide biosynthesis and catabolism. mdpi.com For instance, enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) are essential for the activation of many purine analogues. nih.gov Screening assays can measure the ability of the test compound to compete with natural substrates like hypoxanthine (B114508) or guanine (B1146940) for HGPRT, thereby becoming activated to its nucleotide form, which is often the active species. nih.gov

Another critical group of enzymes targeted in biochemical screens are those involved in DNA and RNA synthesis, such as DNA and RNA polymerases. wikipedia.org The triphosphate form of a purine analogue can act as a competitive inhibitor or be incorporated into the growing nucleic acid chain, leading to chain termination. nih.gov In vitro assays using purified polymerases and DNA/RNA templates are employed to assess these effects.

Advanced analytical techniques like high-performance liquid chromatography (LC) combined with mass spectrometry (MS/MS) are instrumental in modern biochemical screening. nih.gov These methods allow for the sensitive and specific detection and quantification of the purine analogue and its metabolites within cells or in enzymatic reaction mixtures, providing detailed insights into its metabolic pathway and the enzymes it interacts with. mdpi.comnih.gov

Pharmacological Screening

A common initial step in pharmacological screening is the assessment of the compound's cytotoxic or antiproliferative activity against a panel of cancer cell lines. nih.gov The sulforhodamine B (SRB) assay, for example, is a widely used method to determine cytotoxicity in various human cancer cell lines, such as those from the liver, colon, and breast. nih.gov

Flow cytometry is a powerful tool used to analyze the effects of purine analogues on the cell cycle. Treatment of cells with a purine analogue can lead to arrest in specific phases of the cell cycle, such as the G1-S phase boundary or the S phase, which is indicative of interference with DNA synthesis. nih.gov This technique can also be used to quantify the induction of apoptosis (programmed cell death), a desirable outcome for anticancer agents.

Further mechanistic studies in pharmacological screening may involve investigating the compound's influence on specific signaling pathways within the cell. For example, many purine-based compounds have been shown to modulate pathways like the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival. mdpi.com

Future Research Directions and Therapeutic Implications of Purine Analogues

Development of Novel Purine (B94841) Analogues for Emerging Therapeutic Targets

The quest for more effective and selective drugs fuels the development of new purine analogues aimed at a variety of emerging therapeutic targets. In oncology, the focus has expanded beyond traditional cytotoxic mechanisms to more targeted approaches.

Key Therapeutic Targets and Corresponding Purine Analogues:

| Therapeutic Target | Compound Class/Example | Disease Context | Research Findings |

| Cyclin-Dependent Kinases (CDKs) | Roscovitine, 2,6,9-trisubstituted purine derivatives | Cancer | Roscovitine acts as a CDK inhibitor in cancer therapy. nih.gov Novel 2,6,9-trisubstituted purines have been designed as potent and selective CDK2 inhibitors. imtm.cz |

| Topoisomerase II | Substituted purine analogues (e.g., NSC35866) | Cancer | These compounds inhibit the ATPase activity of topoisomerase II, a different mechanism from conventional poisons, suggesting they target the DNA-bound conformation of the enzyme. aacrjournals.org |

| Hedgehog (Hh) Signaling Pathway | 2,6,9-trisubstituted purine derivatives | Cancer | A specific 2,6,9-trisubstituted purine derivative was identified as an inhibitor of the Hh signaling pathway, which is aberrantly activated in various cancers. imtm.cz |

| Protein Tyrosine Phosphatases (e.g., LMPTP) | Purine-based LMPTP inhibitors | Type 2 Diabetes | Novel purine-based analogues have been developed that inhibit the low-molecular-weight protein tyrosine phosphatase (LMPTP), reversing obesity-induced diabetes in mouse models. nih.gov |

| Purinosome | Not specified | Cancer | The purinosome, a multi-enzyme complex for de novo purine synthesis, is being explored as a novel therapeutic target. Disrupting its formation or interaction with mitochondria could inhibit cancer cell proliferation. nih.gov |

Researchers are actively synthesizing and evaluating new purine derivatives, such as purine hybrids with aryl piperazine, triazole, and chalcone (B49325) moieties, which have shown potent activity against various cancer cell lines. nih.gov For instance, piperazine-containing purine derivatives are effective against Huh7, HCT116, and MCF7 cancer cells, while bis-purine derivatives show broad-spectrum potential. nih.gov The identification of the purinosome, a metabolic complex for purine biosynthesis that is highly active in cancer cells, presents a novel target for therapeutic intervention. nih.gov

Strategies for Overcoming Resistance Mechanisms in Purine-Based Therapeutics

A significant challenge in the clinical use of purine analogues, particularly in oncology and virology, is the development of drug resistance. wikipedia.orgmdpi.com Understanding and circumventing these resistance mechanisms is a critical area of research.

Common Resistance Mechanisms:

Changes in Drug Metabolism: Alterations in cellular uptake and efflux of the drug can reduce its intracellular concentration. wikipedia.org

Increased Drug Detoxification: Cells can enhance mechanisms to neutralize the therapeutic agent. wikipedia.org

Target Modification: Mutations in the target enzyme, such as HIV reverse transcriptase (e.g., K65R mutation), can reduce the binding affinity of nucleoside analogue inhibitors. google.com

Enhanced DNA Repair: In the case of DNA-damaging agents like cisplatin, cancer cells can upregulate DNA repair pathways to counteract the drug's effects. wikipedia.org

Inhibition of Apoptosis: Cancer cells can develop mechanisms to evade programmed cell death, a common outcome of purine analogue therapy. wikipedia.org

Strategies to Overcome Resistance:

Combination Therapy: Using purine analogues in combination with other drugs can create synergistic effects and target multiple pathways, reducing the likelihood of resistance. For example, combining the purine nucleoside phosphorylase (PNP) inhibitor MDL 74,428 with 2',3'-dideoxyinosine (ddI) and ribavirin (B1680618) showed potentiated antiretroviral effects in mice. nih.gov

Development of Novel Analogues: Synthesizing new generations of purine analogues that are less susceptible to existing resistance mechanisms is a key strategy. For instance, clofarabine (B1669196) was developed as a next-generation deoxyadenosine (B7792050) analogue with higher efficacy. nih.gov

Targeting Resistance Pathways: Identifying and inhibiting the specific pathways that confer resistance can resensitize cells to the primary therapy. genome.jp

Application of Advanced Computational and Structural Biology for Design and Optimization

The design and optimization of novel purine analogues have been significantly accelerated by the integration of computational and structural biology techniques. nih.govyoutube.com These methods provide deep insights into drug-target interactions, allowing for the rational design of more potent and selective molecules.

Computational Approaches in Purine Analogue Design:

Molecular Modeling and Docking: These techniques are used to predict the binding affinity and mode of interaction between a purine analogue and its biological target. This was used to identify potential purine-type inhibitors of katanin, a microtubule-severing enzyme, from a large database of compounds. researcher.life

3D-QSAR (Quantitative Structure-Activity Relationship): 3D-QSAR models help to understand the relationship between the three-dimensional properties of a molecule and its biological activity. This approach was used to analyze 2,6,9-trisubstituted purines, concluding that steric properties were more influential than electronic properties for their cytotoxic effects. imtm.cz

Density Functional Theory (DFT) Calculations: Quantum mechanical methods like DFT are employed to create and analyze the geometry of molecular structures, such as the base triplet structures formed between artificial nucleoside analogues and DNA. nih.gov

High-Throughput Virtual Screening: This method allows for the rapid computational screening of vast compound libraries to identify potential hits for a specific target. researcher.life

These computational tools enable researchers to design novel purine skeletons with specific functionalities. For example, based on the 2-amino-nebularine scaffold, new analogues were designed with additional hydrogen bonding units to enhance their ability to recognize specific base pairs in duplex DNA. nih.gov This de novo design approach, guided by computational predictions and validated by experimental structures, is expanding the functional fold space for therapeutic development. nih.gov

Exploration of Diverse Pharmacological Profiles (e.g., Antimalarial, Antitrypanosomal, Antileishmanial)

While prominently known for their anticancer and antiviral activities, the therapeutic potential of purine analogues and related compounds extends to parasitic diseases, including malaria, trypanosomiasis, and leishmaniasis. nih.govfrontiersin.org These diseases, caused by protozoan parasites, present a significant global health burden, and the need for new, effective drugs is urgent due to limited treatment options and growing resistance. mdpi.comnih.gov

Research Findings on Antiparasitic Activities:

| Disease | Causative Agent (Example) | Active Compound(s) | Key Findings |

| Trypanosomiasis | Trypanosoma brucei | Bokkosin (diterpene-substituted chromanyl benzoquinone), Pyropheophorbide A | Bokkosin showed potent activity against T. brucei (MIC 0.69 µg/mL). frontiersin.org Pyropheophorbide A also exhibited strong antitrypanosomal activity (MIC 6.5 µM). frontiersin.org |

| Leishmaniasis | Leishmania mexicana | 2′,4′-dimethoxy-6′-hydroxychalcone, Spiroconazole A | The chalcone was the most active compound from Polygonum salicifolium, with an EC₅₀ of 5.2 μg/mL against L. mexicana. nih.gov Spiroconazole A showed significant antileishmanial activity. frontiersin.org |

| Malaria | Plasmodium falciparum | Agnuside (irodid glucoside) | Compounds isolated from Nigerian flora, like those from Vitex grandifolia, have shown significant antimalarial activity in vitro and in vivo. frontiersin.org |

The exploration for new antiparasitic agents often involves screening natural products isolated from medicinal plants. nih.govfrontiersin.org For example, phytochemical investigation of Polygonum salicifolium led to the isolation of chalcones with good antitrypanosomal and antileishmanial activity without toxicity to human cell lines. nih.gov Similarly, compounds from Nigerian flora, such as bokkosin and pyropheophorbide A, have demonstrated potent activity against the kinetoplastid parasites responsible for these diseases. frontiersin.org The development of purine analogues specifically targeting essential parasite pathways, such as purine salvage which is vital for these organisms, represents a promising and selective therapeutic strategy. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-6-propylamino-9H-purine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the C6 position of a purine precursor. For example, 2-Amino-6-chloropurine (a structurally similar compound) undergoes substitution with propylamine under controlled conditions. Key steps include:

- Use of anhydrous solvents (e.g., DMF or ethanol) to minimize hydrolysis.

- Temperature control (60–80°C) to balance reaction rate and by-product formation .

- Catalytic systems, such as palladium complexes (e.g., Pd(PPh₃)₄), for Suzuki-Miyaura coupling when introducing aromatic substituents .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Hydrogen bonding and tautomeric forms can be resolved via high-resolution datasets .

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 8.2 ppm for H8 in DMSO-d₆).

- IR : Detect N-H stretching (3200–3400 cm⁻¹) and purine ring vibrations (1600–1650 cm⁻¹) .

- Mass spectrometry : ESI-MS or MALDI-TOF for molecular ion validation .

Advanced Research Questions

Q. How can researchers address contradictions in reported tautomeric equilibria of this compound?

- Methodological Answer :

- Experimental : Use vibrational spectroscopy (FTIR/Raman) to identify dominant tautomers in solid vs. solution states. Compare with DFT calculations (B3LYP/6-311++G**) to model energy differences between tautomeric forms .

- Crystallographic analysis : Resolve proton positions via low-temperature X-ray diffraction to distinguish between amino and imino configurations .

- pH-dependent studies : Monitor tautomer ratios via UV-Vis spectroscopy in buffered solutions (pH 3–10) to assess protonation effects .

Q. What strategies mitigate by-products during the synthesis of 9-alkyl derivatives of this compound?

- Methodological Answer :

- Regioselective alkylation : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to direct alkylation to the N9 position, minimizing N7 by-products .

- Protecting groups : Use tert-butoxycarbonyl (Boc) groups on exocyclic amines to prevent undesired side reactions during alkylation .

- Reaction monitoring : Real-time LC-MS to detect intermediates and adjust reaction kinetics dynamically .

Q. What mechanistic insights explain the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Molecular docking : Simulate interactions with target enzymes (e.g., phosphodiesterases) using AutoDock Vina. Focus on hydrogen bonding with active-site residues (e.g., Glu⁵⁰⁰) and hydrophobic contacts with the propylamino chain .

- Kinetic assays : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). Use purified enzymes (e.g., PDE5A) and fluorogenic substrates .

- Mutagenesis studies : Engineer enzyme variants (e.g., Ala substitutions at catalytic sites) to validate binding hypotheses .

Data Contradiction and Analysis

Q. How should researchers reconcile discrepancies in reported solubility profiles of this compound across studies?

- Methodological Answer :

- Standardized protocols : Measure solubility in triplicate using USP buffers (pH 1.2–7.4) under controlled temperature (25°C ± 0.5).

- Purity verification : Characterize batches via DSC (melting point consistency) and HPLC (≥98% purity) to rule out impurity effects .

- Solvent polymorphism screening : Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous forms, which impact solubility .

Biological and Pharmacological Applications

Q. What in vitro models are suitable for evaluating the cytotoxicity of this compound derivatives?

- Methodological Answer :

- Cell lines : Use cancer cell lines (e.g., HeLa, MCF-7) and primary fibroblasts to assess selectivity.

- Assays : MTT/WST-1 for viability; Annexin V/PI staining for apoptosis. Include positive controls (e.g., cisplatin) .

- Dose-response curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .

Analytical Method Development

Q. What advanced chromatographic methods resolve co-eluting impurities in this compound samples?

- Methodological Answer :

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (0.1% TFA in H₂O/ACN). Optimize retention times via pH adjustment .

- UPLC-MS/MS : Employ a BEH Shield RP18 column (1.7 µm) for high-resolution separation. Monitor [M+H]⁺ ions in positive ion mode .

- Chiral separation : Use cellulose-based columns (e.g., Chiralpak IB) for enantiomeric resolution if stereoisomers are present .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.